CO-1686 hydrobromide

准备方法

合成路线和反应条件: AVL-301 氢溴酸盐的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。关键步骤包括:

核心结构的形成: 这涉及在受控条件下特定芳香族化合物的反应,以形成核心结构。

官能团的引入: 通过卤化、烷基化和酰化等反应引入各种官能团。

氢溴酸盐的形成: 最后一步涉及通过使游离碱与氢溴酸反应形成氢溴酸盐

工业生产方法: AVL-301 氢溴酸盐的工业生产遵循类似的合成路线,但规模更大。该工艺针对产率和纯度进行了优化,通常涉及先进技术,例如连续流动合成和高效液相色谱 (HPLC) 用于纯化 .

反应类型:

氧化: AVL-301 氢溴酸盐可以发生氧化反应,特别是在芳香环上。

还原: 还原反应可以在各种官能团上发生,从而改变化合物的活性。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能产生醌,而还原可以产生醇或胺 .

科学研究应用

AVL-301 氢溴酸盐具有多种科学研究应用:

化学: 用作研究激酶抑制和反应机制的模型化合物。

生物学: 研究其对细胞信号通路的影响及其诱导癌细胞凋亡的能力。

医学: 主要用于治疗具有特定 EGFR 突变的 NSCLC 的临床研究。

作用机制

AVL-301 氢溴酸盐通过选择性抑制表皮生长因子受体 (EGFR) 的突变形式(包括 T790M 突变)来发挥作用。这种抑制阻止了促进细胞增殖和存活的下游信号通路的激活。该化合物不可逆地结合到突变型 EGFR 的 ATP 结合位点,导致细胞凋亡和肿瘤生长减少 .

类似化合物:

奥西替尼: 另一种用于类似适应症的 EGFR 抑制剂。

阿法替尼: 一种广谱 EGFR 抑制剂,靶向多种突变。

厄洛替尼: 一代 EGFR 抑制剂,具有不同的突变特征

独特性: AVL-301 氢溴酸盐对 T790M 突变具有高度选择性,这是一种常见的 NSCLC 耐药突变。这种选择性允许有效治疗对其他 EGFR 抑制剂产生耐药的患者 .

相似化合物的比较

Osimertinib: Another EGFR inhibitor used for similar indications.

Afatinib: A broader-spectrum EGFR inhibitor that targets multiple mutations.

Erlotinib: An earlier generation EGFR inhibitor with a different mutation profile

Uniqueness: AVL-301 hydrobromide is unique in its high selectivity for the T790M mutation, which is a common resistance mutation in NSCLC. This selectivity allows for effective treatment of patients who have developed resistance to other EGFR inhibitors .

生物活性

CO-1686 hydrobromide, also known as rociletinib, is a third-generation irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, specifically designed to target mutations associated with non-small cell lung cancer (NSCLC). This article explores the biological activity of CO-1686, including its mechanism of action, efficacy in clinical studies, and associated safety profiles.

CO-1686 selectively inhibits EGFR mutants, particularly those with the T790M mutation, which is a common mechanism of resistance to first-generation EGFR inhibitors like gefitinib and erlotinib. The compound binds irreversibly to the active site of the mutant EGFR, thereby blocking downstream signaling pathways that promote tumor growth and survival.

Structural Insights

Recent structural studies have elucidated the binding interactions between CO-1686 and EGFR mutants. The anilinopyrimidine core of CO-1686 forms critical hydrogen bonds with the Met793 residue in the kinase hinge region, contributing to its selectivity for T790M over wild-type EGFR. The methoxyl substituent enhances this selectivity due to steric hindrance that prevents binding to other kinases with bulkier residues at equivalent positions .

Clinical Efficacy

Several clinical trials have assessed the efficacy of CO-1686 in patients with EGFR-mutated NSCLC:

- TIGER-X Study (CO-1686-008) : This phase I/II trial evaluated the safety and efficacy of CO-1686 in patients who had progressed on prior EGFR inhibitors. The study demonstrated an objective response rate (ORR) of 59% in patients with T790M-positive tumors .

- TIGER-2 Study (CO-1686-019) : Another significant trial that reinforced the antitumor activity of CO-1686. Results indicated a median progression-free survival (PFS) of 6.8 months for T790M-positive patients treated with CO-1686 compared to 2.7 months for those receiving chemotherapy .

Safety Profile

The safety profile of CO-1686 has been characterized by several adverse events:

| Adverse Event | Incidence (%) |

|---|---|

| Hyperglycemia | 22 |

| QTc Prolongation | 11 |

| Nausea | 10 |

| Pneumonia/Pneumonitis | 4 |

| Serious Adverse Reactions | 47 |

Dose reductions due to adverse reactions occurred in approximately 51% of patients, primarily due to hyperglycemia and QTc prolongation . It is noteworthy that while these side effects are significant, they are manageable and do not overshadow the clinical benefits observed.

Case Studies

Several case studies highlight the effectiveness of CO-1686 in clinical practice:

- Case Study 1 : A 62-year-old female patient with advanced NSCLC harboring T790M mutation showed a complete response after six months of treatment with CO-1686. The patient experienced manageable side effects, primarily hyperglycemia.

- Case Study 2 : A 55-year-old male patient also demonstrated a partial response after four months on CO-1686 therapy. However, he required dose adjustments due to QTc prolongation.

These cases illustrate the potential for CO-1686 to provide substantial clinical benefits while requiring careful monitoring for adverse effects.

属性

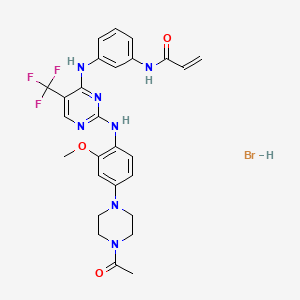

IUPAC Name |

N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F3N7O3.BrH/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38;/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKRDUJIGYXXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29BrF3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446700-26-0 | |

| Record name | 2-Propenamide, N-[3-[[2-[[4-(4-acetyl-1-piperazinyl)-2-methoxyphenyl]amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446700-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rociletinib hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446700260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ROCILETINIB HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV4XAQ7MUV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。